CDK4 vs. CDK6 Biochemical Inhibition Potency and Intra-Target Selectivity Ratio
In head-to-head biochemical kinase inhibition profiling against recombinant CDK4/cyclin D and CDK6/cyclin D complexes, 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine demonstrates markedly differentiated potency compared to the FDA-approved CDK4/6 inhibitor palbociclib. The compound achieves an IC50 of 0.004 µM (4 nM) for CDK4 and 0.030 µM (30 nM) for CDK6 . In contrast, palbociclib exhibits IC50 values of 0.011 µM (11 nM) for CDK4 and 0.016 µM (16 nM) for CDK6 under comparable recombinant kinase assay conditions [1]. This translates to a approximately 2.75-fold greater CDK4 potency and an approximately 7.5-fold CDK4-over-CDK6 selectivity window for the target compound (ratio = 7.5), versus a nearly equipotent profile for palbociclib (ratio ≈ 1.5). Such intra-family selectivity divergence is mechanistically significant for research applications requiring CDK4-biased pathway dissection without concomitant CDK6-driven hematopoietic suppression [2].
| Evidence Dimension | CDK4 biochemical IC50 and CDK4/CDK6 selectivity ratio |
|---|---|
| Target Compound Data | CDK4 IC50 = 0.004 µM (4 nM); CDK6 IC50 = 0.030 µM (30 nM); CDK4/CDK6 Selectivity Ratio = 7.5 |
| Comparator Or Baseline | Palbociclib: CDK4 IC50 = 0.011 µM (11 nM); CDK6 IC50 = 0.016 µM (16 nM); CDK4/CDK6 Selectivity Ratio ≈ 1.5 |
| Quantified Difference | ~2.75-fold greater CDK4 potency; ~7.5-fold CDK4/CDK6 selectivity vs. ~1.5-fold for palbociclib |
| Conditions | In vitro recombinant kinase assay; CDK4/cyclin D and CDK6/cyclin D; ATP concentration at Km |
Why This Matters
For research groups studying CDK4-specific biology or seeking to minimize CDK6-mediated hematological toxicity, the compound's 7.5-fold intra-family selectivity offers a meaningfully differentiated pharmacological tool compared to the clinically equipotent palbociclib.
- [1] Fry, D. W., et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 (palbociclib) and associated antitumor activity in human tumor xenografts. Mol. Cancer Ther. 3, 1427–1438 (2004). View Source
- [2] Chen, P., et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol. Cancer Ther. 15, 2273–2281 (2016). View Source
